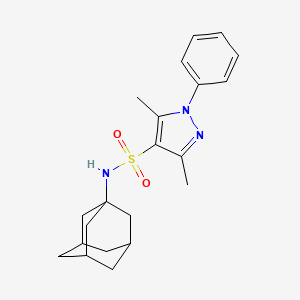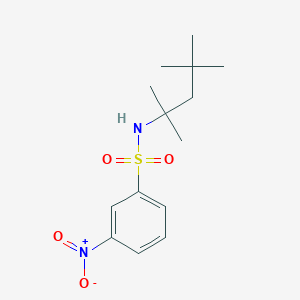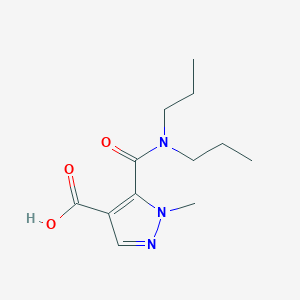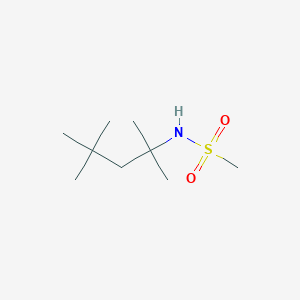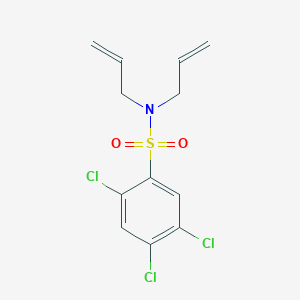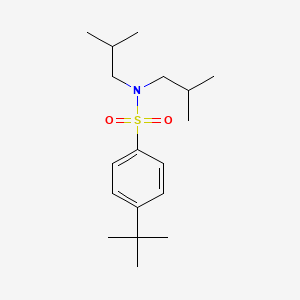
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as DBDS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. DBDS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the binding of the compound to the active site of enzymes and ion channels. 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to interact with the amino acid residues in the active site of enzymes and block their activity. It has also been shown to block the activity of ion channels by binding to the pore-forming region and inhibiting the flow of ions through the channel.
Biochemical and Physiological Effects
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In biochemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and trypsin. In physiology, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the release of neurotransmitters such as acetylcholine and dopamine. It has also been shown to block the activity of potassium channels and inhibit the depolarization of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its high purity, solubility in organic solvents, and ability to bind to enzymes and ion channels. The limitations of using 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in scientific research. One direction is the development of new drugs that target ion channels and enzymes based on the structure of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide. Another direction is the use of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a tool for the study of protein-ligand interactions and the development of new methods for the detection of ligand binding. Additionally, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide could be used in the development of new materials for applications such as drug delivery and sensing.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a white crystalline powder. The purity of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide can be improved by recrystallization from a suitable solvent such as methanol.
Applications De Recherche Scientifique
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a reagent for the detection of protein-ligand interactions. It has been shown to bind to the active site of enzymes such as carbonic anhydrase and inhibit their activity. In pharmacology, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a tool to study the mechanism of action of drugs that target ion channels. It has been shown to block the activity of potassium channels and inhibit the release of neurotransmitters. In medicinal chemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a scaffold for the design of new drugs that target ion channels and enzymes.
Propriétés
IUPAC Name |
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2S/c1-14(2)12-19(13-15(3)4)22(20,21)17-10-8-16(9-11-17)18(5,6)7/h8-11,14-15H,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESCLYAWQYRPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
